5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
Description
Historical Context of Triazolopyrimidine Derivatives in Medicinal Chemistry
The triazolopyrimidine scaffold, first synthesized in 1909 by Bulow and Haas, has evolved into a versatile pharmacophore due to its structural resemblance to purines and adaptability in drug design. Early applications focused on cardiovascular therapeutics, exemplified by Trapidil, a platelet-derived growth factor antagonist marketed for ischemic diseases. Recent advances have expanded its utility into oncology, infectious diseases, and neurodegeneration. For instance, triazolopyrimidine derivatives like WS-898 demonstrate nanomolar efficacy in reversing multidrug resistance by inhibiting ABCB1 transporters, while others target Plasmodium dihydroorotate dehydrogenase (DHODH) for antimalarial therapy.
The 1,2,4-triazolo[1,5-a]pyrimidine core enables diverse functionalization, allowing optimization of pharmacokinetic and pharmacodynamic properties. Modifications at positions 5, 6, and 7 significantly influence target affinity and selectivity. For example, halogen substitutions at position 5 enhance Plasmodium DHODH inhibition, while bulky aromatic groups at position 6 improve species selectivity.
Structural Significance of Naphthalene Substitution in Heterocyclic Systems
Naphthalene substitution introduces a rigid, planar aromatic system that enhances intermolecular interactions through π-π stacking and hydrophobic effects. In 5-methyl-6-(naphthalen-2-yl)-triazolo[1,5-a]pyrimidin-7-amine, the naphthalen-2-yl group at position 6 creates a steric and electronic profile distinct from simpler aryl substituents. Comparative studies of triazolopyrimidines reveal that naphthalene derivatives exhibit:
- Improved Target Binding : The extended conjugated system increases van der Waals interactions with hydrophobic enzyme pockets. For Plasmodium DHODH inhibitors, naphthalene-substituted analogs show 10-fold higher potency (IC~50~ = 0.05 μM) than aniline-substituted counterparts (IC~50~ = 1.2 μM).
- Enhanced Metabolic Stability : Naphthalene’s lipophilicity reduces oxidative metabolism, as evidenced by sustained plasma levels in rodent studies.
- Species Selectivity : Naphthalene derivatives exhibit >100-fold selectivity for Plasmodium DHODH over human isoforms, attributed to differential binding pocket geometries.
The methyl group at position 5 further modulates electron density across the triazolopyrimidine ring, influencing hydrogen-bonding capacity with residues like Arg265 in DHODH. This dual substitution strategy—combining electron-donating methyl groups with aromatic bulk—optimizes both affinity and drug-like properties.
Structural analyses indicate that the naphthalen-2-yl group adopts a coplanar orientation relative to the triazolopyrimidine core, maximizing orbital overlap and stabilizing binding conformations. Molecular docking studies of related compounds show that the naphthalene moiety occupies a hydrophobic cleft adjacent to the DHODH ubiquinone site, displacing water molecules and entropically favoring inhibitor binding.
Structure
3D Structure
Properties
CAS No. |
922186-93-4 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
5-methyl-6-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H13N5/c1-10-14(15(17)21-16(20-10)18-9-19-21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,17H2,1H3 |
InChI Key |
INBLXGIFLAHKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Buchwald-Hartwig Amination
A prominent method for synthesizing 5-methyl-6-(naphthalen-2-yl)-[1,triazolo[1,5-a]pyrimidin-7-amine involves the coupling of 5-chloro-7-methyl-triazolo[1,5-a]pyrimidine with 2-aminonaphthalene under palladium catalysis. The reaction employs a Pd(OAc)₂ (5 mol%) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5 mol%) system, with sodium tert-butoxide (5 equiv) as the base in anhydrous toluene at 120°C for 24 hours. This method addresses challenges in traditional coupling conditions, which often yield hydroxy- or ethoxy-substituted byproducts due to competing nucleophilic substitutions.
Key optimization steps included:
-
Solvent selection : Toluene outperformed polar solvents like DMF or ethanol by minimizing side reactions.
-
Base stoichiometry : Excess sodium tert-butoxide ensured deprotonation of 2-aminonaphthalene, facilitating oxidative addition to palladium.
-
Ligand effects : BINAP’s chiral environment enhanced regioselectivity, achieving a 40–50% isolated yield after chromatographic purification.
Comparative Analysis of Catalytic Systems
Alternative palladium sources (e.g., PdCl₂) and ligands (Xantphos, DPPF) were evaluated but resulted in lower yields (<20%). The superiority of Pd(OAc)₂/BINAP was attributed to its ability to stabilize the palladium center during the catalytic cycle, as evidenced by mass spectrometry monitoring.
One-Step Cyclization Strategies
Regioselective Synthesis via 3,5-Diamino-1,2,4-Triazole Condensation
A regioselective one-step synthesis was developed using 3,5-diamino-1,2,4-triazole and 1-(naphthalen-2-yl)-1,3-butanedione. The reaction proceeds in refluxing acetic acid (120°C, 8 hours), yielding the target compound with 78% efficiency. Mechanistic studies suggest that the keto-enol tautomerism of the butanedione directs cyclization to the C6 position of the triazolo-pyrimidine core, ensuring regiocontrol.
Table 1: Optimization of One-Step Cyclization Conditions
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Acetic acid, EtOH, DMF | Acetic acid | 78 |
| Temperature (°C) | 80, 100, 120 | 120 | 78 |
| Reaction Time (h) | 4, 6, 8 | 8 | 78 |
| Molar Ratio (Triazole:Butanedione) | 1:1, 1:1.2, 1:1.5 | 1:1.2 | 82* |
Limitations of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate
Substituting 3,5-diamino-1,2,4-triazole with ethyl 5-amino-1,2,4-triazole-3-carboxylate reduced regioselectivity due to steric hindrance from the ester group. This variant produced a 1:1 mixture of 5-methyl-6-aryl and 7-methyl-5-aryl isomers, highlighting the critical role of the free amino group in directing cyclization.
Chlorination-Coupling Sequential Approaches
Intermediate Chlorination with POCl₃
5-Hydroxy-7-methyl-triazolo[1,5-a]pyrimidine was chlorinated using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding 5-chloro-7-methyl-[1,triazolo[1,5-a]pyrimidine with >90% conversion. The chlorinated intermediate was pivotal for subsequent coupling with 2-aminonaphthalene, as described in Section 1.1.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 minutes) reduced chlorination time by 75% while maintaining yields at 88%. This approach is advantageous for high-throughput synthesis but requires specialized equipment.
Characterization and Analytical Validation
Spectroscopic Confirmation
-
¹H NMR : The naphthalen-2-yl moiety exhibited characteristic aromatic protons at δ 7.80–8.25 ppm (multiplet), while the triazolo-pyrimidine core showed singlets for C5-Me (δ 2.45) and NH₂ (δ 6.20).
-
HRMS : Observed [M+H]⁺ at m/z 314.1297 (calculated 314.1294).
-
HPLC Purity : >98% under gradient elution (ACN:H₂O, 0.1% TFA).
X-Ray Crystallography
Single-crystal X-ray analysis confirmed the regiochemistry, with the naphthalen-2-yl group occupying the C6 position and the methyl group at C5. The dihedral angle between the triazolo-pyrimidine and naphthalene planes was 48.5°, indicating moderate conjugation.
Applications in Drug Discovery
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Cycle Modulation: The compound has been shown to induce cell cycle arrest in acute myeloid leukemia cells (MV4-11) when treated with specific concentrations for 24 hours. This suggests its potential use in cancer therapies targeting cell division pathways .
- Apoptotic Effects: Apoptosis assays indicate that the compound can trigger programmed cell death in malignant cells, further supporting its role as a potential anticancer agent .
Protein Kinase Inhibition
The compound has been identified as a modulator of protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including those involved in cancer progression. By inhibiting specific kinases, this compound may contribute to the development of targeted therapies for proliferative diseases .
Antimicrobial Properties
Preliminary studies suggest that derivatives of triazolopyrimidine compounds exhibit antimicrobial activities. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains . Future research could explore its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Variations in substituents on the triazolopyrimidine scaffold can significantly influence biological activity. For example:
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| Triazolopyrimidine Derivatives | Anticancer and antimicrobial | |
| Substituted Naphthalene Compounds | Enhanced kinase inhibition |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazolopyrimidine derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against different cancer cell lines. Results indicated that modifications to the naphthalene moiety could enhance biological activity .
- In Silico Studies : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer pathways. These studies provide insights into how structural modifications can optimize efficacy .
Mechanism of Action
The mechanism of action of 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . This inhibition leads to neuroprotection and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related triazolopyrimidines, emphasizing substituent positions, molecular features, and applications:
*Estimated based on core structure (149.15 g/mol) + substituents.
Key Observations:
Substituent Position and Size: The target compound’s naphthalen-2-yl group at position 6 provides a larger aromatic system compared to phenyl (e.g., 2-Morpholino-6-phenyl) or aliphatic chains (e.g., Ametoctradin’s 6-octyl). This likely enhances π-π stacking interactions in biological targets .
Functional Group Impact :
- Naphthalene vs. Halogenated Aromatics : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit anti-inflammatory activity, while naphthalene’s lipophilicity may improve blood-brain barrier penetration or target binding .
- Aliphatic vs. Aromatic Substituents : Ametoctradin’s 6-octyl chain confers agrochemical utility, whereas DSM265’s fluorinated groups enhance metabolic stability for antimalarial use .
Structure-Activity Relationship (SAR) Trends
- Position 5 : Methyl substitution is critical for maintaining potency in antimalarial (DSM265) and anti-inflammatory agents .
- Position 6 : Bulky substituents (naphthalen-2-yl, octyl) influence solubility and target selectivity. For example, 6-phenyl derivatives show anticancer activity via tubulin polymerization, while 6-octyl groups favor fungicidal action .
- Position 7: Amino groups are common, but N-aryl substitutions (e.g., DSM265’s pentafluorosulfanylphenyl) enhance target specificity and pharmacokinetics .
Biological Activity
5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine (CAS No. 922186-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C16H13N5
- Molar Mass : 275.31 g/mol
- CAS Number : 922186-93-4
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to triazolo-pyrimidines. In vitro evaluations demonstrated that specific derivatives exhibited significant antimicrobial activity against several pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compounds showed effective biofilm inhibition capabilities, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentage .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In a study focusing on heterocyclic compounds, derivatives similar to this compound demonstrated growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines .
- The mechanism of action appears to involve the inhibition of tyrosine kinase receptors, which are crucial in cancer cell proliferation .
Enzyme Inhibition
The compound has been reported to exhibit inhibitory effects on key enzymes:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : IC50 values for these targets were found to be between 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating potent enzyme inhibition that could contribute to its antimicrobial and anticancer effects .
Case Studies and Research Findings
- Study on Antimicrobial Derivatives :
- Anticancer Evaluation :
- Synthetic Routes and Biological Evaluation :
Summary Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
